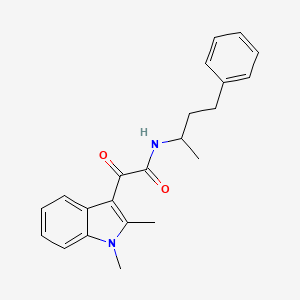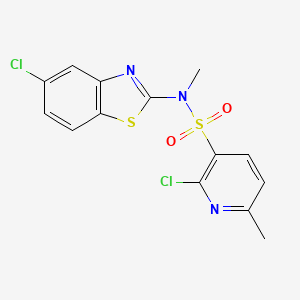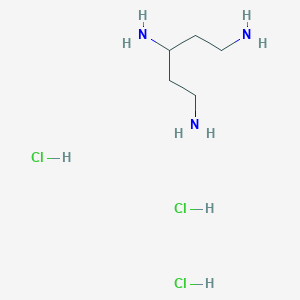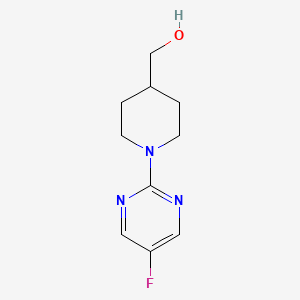
(3r,5r,7r)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3r,5r,7r)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C19H22FN5O and its molecular weight is 355.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides as Novel 5-HT2 Receptor Antagonists
Adamantane derivatives have been explored for their potential as selective 5-HT2 receptor antagonists, indicating their use in the study of serotonin receptors and potentially in the development of antidepressants or other CNS-related therapeutics. One compound, (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride (Y-39241), demonstrated a high affinity and selectivity for 5-HT2 receptors, confirming its potent anti-platelet effect both in vitro and in vivo (Fujio et al., 2000).
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis on Adamantane Derivatives
Adamantane-based compounds have been analyzed for their intra- and intermolecular interactions using QTAIM, revealing significant insights into their structural behavior. Such analyses are crucial for understanding the chemical and physical properties of new compounds, paving the way for the development of materials with desired characteristics. The study on adamantane-1,3,4-thiadiazole hybrids offers valuable data on the contribution of different non-covalent interactions to the stability of crystal structures (El-Emam et al., 2020).
Adamantane-type Cardo Polyamides and Their Applications
New adamantane-type cardo dicarboxylic acids and related polyamides have been synthesized, exhibiting moderate to high inherent viscosities and solubility in various solvents. These materials show promise in creating films with high tensile strength and modulus, alongside significant thermal stability. Such properties make adamantane-based polymers suitable for high-performance applications in materials science, particularly where durability and thermal resistance are required (Liaw et al., 1999).
Synthesis of Novel Adamantane Derivatives
The synthesis and characterization of new adamantane derivatives highlight the chemical versatility of the adamantane skeleton, allowing for the creation of compounds with potential applications in medicinal chemistry, materials science, and beyond. These derivatives include those with antimicrobial activity and those suitable for the development of new polymers with unique physical and chemical properties (Soselia et al., 2020).
Eigenschaften
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O/c20-15-2-1-3-16(7-15)25-17(22-23-24-25)11-21-18(26)19-8-12-4-13(9-19)6-14(5-12)10-19/h1-3,7,12-14H,4-6,8-11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKZYWNNGDBHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2448091.png)



![N-ethyl-2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B2448098.png)

![Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate](/img/structure/B2448100.png)


![8-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448106.png)


![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2448110.png)